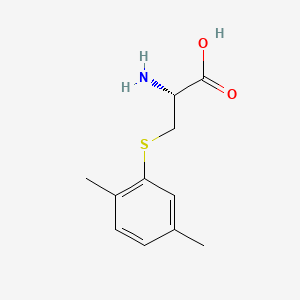

S-(2,5-Dimethylbenzene)-L-cysteine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(2,5-Dimethylbenzene)-L-cysteine: is an organic compound that features a benzene ring substituted with two methyl groups at the 2 and 5 positions, and a cysteine moiety attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dimethylbenzene)-L-cysteine typically involves the following steps:

Formation of 2,5-Dimethylbenzene: This can be achieved through the alkylation of benzene using methyl chloride in the presence of a catalyst such as aluminum chloride.

Attachment of L-cysteine: The 2,5-dimethylbenzene is then reacted with L-cysteine through a nucleophilic substitution reaction. This involves the use of a suitable base to deprotonate the thiol group of cysteine, allowing it to attack the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: S-(2,5-Dimethylbenzene)-L-cysteine can undergo oxidation reactions, particularly at the thiol group of the cysteine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can also be reduced, especially at the disulfide bonds if formed during oxidation. Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Dithiothreitol, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Formation of disulfide bonds or sulfonic acids.

Reduction: Thiol groups restored from disulfides.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

S-(2,5-Dimethylbenzene)-L-cysteine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, potassium permanganate |

| Reduction | Conversion to thiol derivatives | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of functional groups | Catalysts like palladium on carbon |

Biology

In biological research, this compound is studied for its potential roles in cellular processes. It exhibits antioxidant properties that may help mitigate oxidative stress by scavenging free radicals and reactive oxygen species (ROS). This activity is crucial for cellular protection against environmental toxins.

Biological Activity Highlights:

- Antioxidant Activity : Reduces oxidative stress markers in vitro.

- Metabolic Pathways : Involved in the formation of mercapturic acids from xenobiotic-glutathione S-conjugates.

- Cellular Signaling : Participates in redox reactions and forms disulfide bonds.

Medicine

The compound has potential therapeutic applications due to its antioxidant and anticancer properties. Research indicates that it may serve as a drug precursor or a biomarker for environmental exposure.

Case Studies

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines without affecting the cell cycle. This selective mechanism suggests its utility in cancer therapy.

- Urinary Biomarkers : Elevated levels of this compound have been detected in urine samples from individuals exposed to specific environmental toxins, indicating its potential as a non-invasive biomarker for monitoring exposure.

Mécanisme D'action

The mechanism of action of S-(2,5-Dimethylbenzene)-L-cysteine involves its interaction with thiol groups in proteins and enzymes. The cysteine moiety can form disulfide bonds with other cysteine residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biological pathways.

Comparaison Avec Des Composés Similaires

2,5-Dimethylbenzene: Lacks the cysteine moiety, making it less reactive in biological systems.

L-cysteine: Does not have the benzene ring, limiting its applications in organic synthesis and material science.

S-(2,4-Dimethylbenzene)-L-cysteine: Similar structure but with different substitution pattern on the benzene ring, leading to different reactivity and properties.

Uniqueness: S-(2,5-Dimethylbenzene)-L-cysteine is unique due to the combination of a benzene ring with specific methyl substitutions and a cysteine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Activité Biologique

S-(2,5-Dimethylbenzene)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to L-cysteine, a naturally occurring amino acid known for its role in protein synthesis and as a precursor for various bioactive molecules, including hydrogen sulfide (H₂S). The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the dimethylbenzene moiety may enhance its binding affinity to specific enzymes or receptors compared to L-cysteine. This interaction can influence several biochemical pathways:

- Redox Reactions : Like L-cysteine, this compound can participate in redox reactions due to the thiol group (-SH) present in its structure. This property is crucial for its role as an antioxidant and in detoxification processes.

- H₂S Production : this compound may serve as a substrate for enzymes involved in H₂S biosynthesis, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S is recognized for its signaling roles and cytoprotective effects in various physiological contexts.

Enzymatic Pathways

The enzymatic pathways involving this compound are similar to those of L-cysteine. Studies suggest that the compound can be metabolized by mitochondrial enzymes to produce H₂S. This production is influenced by factors such as pH and the presence of cofactors like pyridoxal phosphate (PLP), which are essential for the activity of CBS and CSE .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is particularly relevant in conditions characterized by elevated oxidative damage, such as neurodegenerative diseases and cancer.

Cytoprotective Effects

Research indicates that this compound may exert cytoprotective effects through the modulation of H₂S levels. H₂S has been shown to have protective roles against apoptosis in various cell types. For instance, studies have demonstrated that H₂S can inhibit cell death pathways activated by oxidative stress .

Potential Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Its structural analogs have been explored for their ability to inhibit cancer cell proliferation. For example, compounds derived from L-cysteine have shown promise as inhibitors of mitotic kinesins, which are crucial for cell division . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

Table 1: Summary of Biological Activities

Case Study: H₂S Production from Cysteine Derivatives

A study investigating the production of H₂S from various cysteine derivatives highlighted that modifications to the cysteine structure could significantly affect H₂S biosynthesis. The research found that certain derivatives exhibited enhanced production rates under specific conditions, suggesting that this compound could be optimized for increased efficacy in therapeutic applications .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-8(2)10(5-7)15-6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIJBOOOWCCQCK-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.